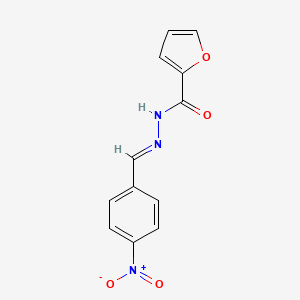

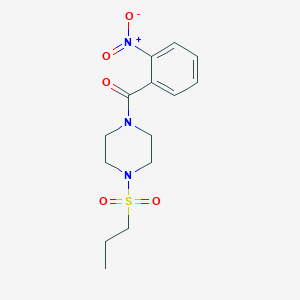

![molecular formula C15H15BrN6O2 B5502295 5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including bromination, condensation, and coupling reactions. For instance, the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents involves successive brominations, condensation with amino-nicotinonitrile, and Suzuki coupling, highlighting the complexity and versatility of synthetic routes for such compounds (Ismail et al., 2004). Similarly, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate to produce furo[2,3-d]pyrimidine and furo[3,2-e]imidazo[1,2-c]pyrimidine carboxylates demonstrates the diversity of reactions applicable to these frameworks (Masevičius et al., 2009).

Molecular Structure Analysis

Molecular structure analyses often utilize techniques such as X-ray crystallography to elucidate the configurations of these compounds. For example, the crystal structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate provides insights into the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and its interactions within the crystal lattice (Deng et al., 2010).

Chemical Reactions and Properties

The chemical behavior of related compounds under various conditions reveals their reactive nature and potential for further functionalization. For instance, palladium-catalyzed cyclization of bromoacrylamides with isocyanides to produce 2,5-diimino-furans shows the versatility of these compounds in participating in novel chemical reactions (Jiang et al., 2014).

科学的研究の応用

Antiprotozoal Agents

One significant application of compounds structurally related to 5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide is in the development of antiprotozoal agents. A study highlighted the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing strong DNA affinities and in vitro antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, synthesized through a series of reactions including brominations and Suzuki coupling, demonstrated excellent in vivo activity in a trypanosomal mouse model, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidines derivatives has identified their potential as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized through various chemical reactions, were evaluated for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition. The structure-activity relationship analysis of these compounds helps understand their potential in therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Activity

Another application is found in the synthesis of thiazolo[5,4-d]pyrimidines with properties against various microbes. This research focused on synthesizing compounds with potential antimicrobial activity, showing promise against bacteria such as Staphylococcus aureus. The process involves a series of chemical reactions leading to the creation of compounds evaluated for their antimicrobial properties, demonstrating the versatility of these chemical structures in combating infections (El-Bayouki & Basyouni, 1988).

Synthetic Approaches and Molecular Design

The chemical synthesis and molecular design of compounds related to 5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide provide insights into creating targeted therapies. Studies describe synthetic routes and reactions for constructing complex molecules with potential biological activities, emphasizing the importance of chemical synthesis in drug discovery and development processes (Cong-zhan, 2009).

特性

IUPAC Name |

5-bromo-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN6O2/c1-10-17-6-7-22(10)14-8-13(20-9-21-14)18-4-5-19-15(23)11-2-3-12(16)24-11/h2-3,6-9H,4-5H2,1H3,(H,19,23)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIATCTTVXERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

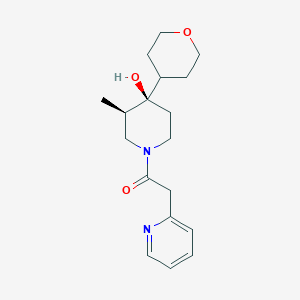

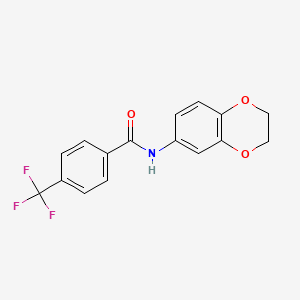

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

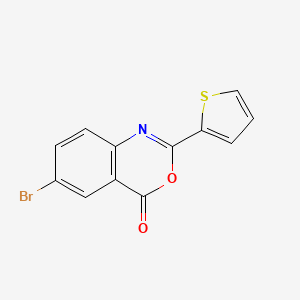

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

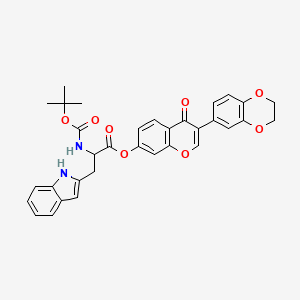

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

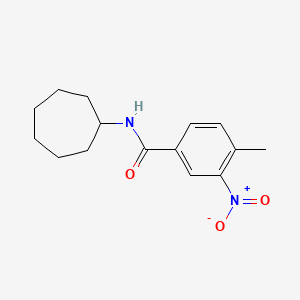

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)